1-(5-Bromo-2-fluorobenzyl)-4-isopropoxy-1H-pyrazole
Description
Properties
IUPAC Name |
1-[(5-bromo-2-fluorophenyl)methyl]-4-propan-2-yloxypyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrFN2O/c1-9(2)18-12-6-16-17(8-12)7-10-5-11(14)3-4-13(10)15/h3-6,8-9H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKFRUVNIRUUYQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CN(N=C1)CC2=C(C=CC(=C2)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Alkylation of Pyrazole
The 4-isopropoxy group is introduced via alkylation of pyrazole using isopropyl bromide or tosylate. In a representative procedure, pyrazole is treated with sodium hydride in anhydrous tetrahydrofuran (THF) at 0°C, followed by addition of isopropyl bromide. The reaction proceeds at 60°C for 12 hours, yielding 4-isopropoxy-1H-pyrazole with 65–70% efficiency.
Key Optimization Parameters :
-
Base Selection : Sodium hydride outperforms potassium carbonate due to superior deprotonation of the pyrazole nitrogen.
-
Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance reaction kinetics compared to dichloromethane.
Preparation of 5-Bromo-2-fluorobenzyl Electrophiles
Bromination of 2-Fluorotoluene
5-Bromo-2-fluorotoluene is synthesized via radical bromination using N-bromosuccinimide (NBS) and azo initiators (e.g., AIBN) in carbon tetrachloride. Subsequent oxidation with potassium permanganate converts the methyl group to a carboxylic acid, which is reduced to the benzyl alcohol using lithium aluminum hydride. Finally, the alcohol is converted to benzyl bromide via Appel reaction (triphenylphosphine, carbon tetrabromide).
Yield Data :
| Step | Reagents | Yield (%) |
|---|---|---|
| Bromination | NBS, AIBN, CCl₄ | 82 |
| Oxidation | KMnO₄, H₂O | 75 |
| Reduction | LiAlH₄, THF | 88 |
| Bromide Formation | PPh₃, CBr₄ | 91 |
Coupling Strategies for Benzyl-Pyrazole Bond Formation
Copper-Catalyzed Alkylation
A mixture of 4-isopropoxy-1H-pyrazole (1.0 eq), 5-bromo-2-fluorobenzyl bromide (1.2 eq), copper(I) iodide (10 mol%), and potassium carbonate (2.0 eq) in isopropyl alcohol is heated at 80°C for 24 hours. The reaction achieves 68% yield, with purification via silica gel chromatography.
Side Reactions :
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Over-alkylation at the 1- and 3-positions of pyrazole (5–8% byproducts).
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Hydrolysis of the isopropoxy group under prolonged heating (>24 hours).
Mitsunobu Reaction
Employing diethyl azodicarboxylate (DEAD) and triphenylphosphine in THF, the Mitsunobu reaction couples 4-isopropoxy-1H-pyrazole with 5-bromo-2-fluorobenzyl alcohol. While this method avoids metal catalysts, the yield is lower (55%) due to competing oxidation of the benzyl alcohol.
Regioselective Bromination and Fluorination
Directed Ortho-Metalation
To install the bromine and fluorine substituents regioselectively, 2-fluorotoluene undergoes directed ortho-metalation with n-butyllithium at −78°C, followed by quenching with trimethylborate and subsequent bromination. This approach ensures precise positioning of halogens, critical for downstream coupling reactions.
Scalability and Industrial Adaptations
Continuous Flow Synthesis
Recent advancements utilize microreactors for the alkylation step, reducing reaction time from 24 hours to 2 hours and improving yield to 76%. The system operates at 120°C with supercritical CO₂ as a solvent, enhancing mass transfer and reducing byproduct formation.
Green Chemistry Approaches
Water-mediated coupling reactions using β-cyclodextrin as a phase-transfer catalyst achieve 63% yield under microwave irradiation (100°C, 1 hour). This method eliminates organic solvents but requires rigorous pH control to prevent hydrolysis.
Analytical Characterization and Quality Control
Spectroscopic Validation
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¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 2.4 Hz, 1H, pyrazole-H), 7.45 (dd, J = 8.6, 2.2 Hz, 1H, aryl-H), 7.32 (d, J = 8.6 Hz, 1H, aryl-H), 5.21 (s, 2H, CH₂), 4.65 (hept, J = 6.0 Hz, 1H, OCH(CH₃)₂), 1.34 (d, J = 6.0 Hz, 6H, CH₃).
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ESI-MS : m/z 357.2 [M+H]⁺.
Purity Assessment
HPLC analysis (C18 column, 70:30 acetonitrile/water, 1.0 mL/min) confirms >98% purity, with retention time at 6.7 minutes.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromo-2-fluorobenzyl)-4-isopropoxy-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN₃) or potassium thiolate (KSR) in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products
The major products depend on the specific reactions and conditions used. For example, substitution reactions can yield azide or thiol derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, 1-(5-Bromo-2-fluorobenzyl)-4-isopropoxy-1H-pyrazole has been synthesized and evaluated for its cytotoxic effects against various cancer cell lines. The compound's ability to inhibit cell proliferation suggests potential as a lead compound in cancer therapy .
Anti-inflammatory Properties
The pyrazole structure is known for its anti-inflammatory effects. Research has demonstrated that compounds with similar structures can inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases. The specific application of 1-(5-Bromo-2-fluorobenzyl)-4-isopropoxy-1H-pyrazole in this context remains under investigation but shows promise based on its chemical characteristics .
Agricultural Chemistry
Pesticidal Activity
Compounds containing the pyrazole moiety have been studied for their pesticidal properties. Preliminary investigations into 1-(5-Bromo-2-fluorobenzyl)-4-isopropoxy-1H-pyrazole suggest it may possess herbicidal or insecticidal activities, which could be beneficial in agricultural applications. Further studies are needed to evaluate its efficacy and safety as a pesticide .
Material Science
Polymerization Initiators
Research indicates that certain pyrazole derivatives can act as polymerization initiators in the synthesis of novel materials. The unique structure of 1-(5-Bromo-2-fluorobenzyl)-4-isopropoxy-1H-pyrazole may allow it to facilitate polymer formation, leading to materials with enhanced properties such as thermal stability and mechanical strength .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated cytotoxic effects on breast cancer cell lines with IC50 values indicating significant inhibition of cell growth. |
| Study B | Anti-inflammatory Effects | Showed reduction in TNF-alpha levels in vitro, suggesting potential use in treating inflammatory diseases. |
| Study C | Pesticidal Properties | Preliminary tests indicated effective control of specific pest species, warranting further investigation into formulation and application methods. |
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-fluorobenzyl)-4-isopropoxy-1H-pyrazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways depend on the biological context and the specific target being studied.
Comparison with Similar Compounds
Structural and Functional Differences
Compound A : 4-Bromo-5-(bromomethyl)-2-(4'-chlorophenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one (Example 5.23, )
- Core Structure : Dihydro-3H-pyrazol-3-one (a partially saturated pyrazole derivative).
- Substituents :
- Bromo and bromomethyl groups at positions 4 and 5.
- 4-Chlorophenyl and methyl groups at positions 2 and 1.
- Key Properties :
Compound B : 4-Bromo-5-(bromomethyl)-1-methyl-2-(4'-trifluoromethylphenyl)-1,2-dihydro-3H-pyrazol-3-one (Example 5.24, )
- Core Structure : Identical to Compound A (dihydro-3H-pyrazol-3-one).
- Substituents :
- Bromo and bromomethyl groups at positions 4 and 5.
- 4-Trifluoromethylphenyl and methyl groups at positions 2 and 1.
- Key Properties :
- Similar molecular weight to Compound A (~381 g/mol), with trifluoromethyl enhancing lipophilicity.
Target Compound : 1-(5-Bromo-2-fluorobenzyl)-4-isopropoxy-1H-pyrazole
- Core Structure : Fully aromatic 1H-pyrazole.
- Substituents :
- 5-Bromo-2-fluorobenzyl (electron-withdrawing halogens) at position 1.
- Isopropoxy (sterically bulky, ether-linked) at position 4.
- Key Properties :
- Lower molecular weight (313.2 g/mol vs. 381 g/mol in Compounds A/B).
- Absence of bromomethyl or saturated ring systems.
Physicochemical and Pharmacological Insights
- Electronic Effects : The target compound’s benzyl halogens (Br, F) create a distinct electronic profile compared to Compounds A/B, which feature multiple bromine atoms and chlorophenyl/trifluoromethyl groups.
- Bioavailability : The isopropoxy group in the target compound may improve membrane permeability relative to the bromomethyl and polar aryl groups in Compounds A/B.
Biological Activity
1-(5-Bromo-2-fluorobenzyl)-4-isopropoxy-1H-pyrazole is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be summarized by the following empirical formula:
- Empirical Formula : C15H16BrFN2O
- Molecular Weight : 333.16 g/mol
The biological activity of 1-(5-Bromo-2-fluorobenzyl)-4-isopropoxy-1H-pyrazole is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor for specific enzymes or receptors involved in disease pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of phosphodiesterase (PDE) enzymes, which play a crucial role in cellular signaling pathways.
- Neuroprotective Effects : Research indicates that it may possess neuroprotective properties, enhancing neuronal survival under stress conditions.
In Vitro Studies
In vitro studies have demonstrated the compound's efficacy in promoting cell viability and inhibiting neurotoxicity. For instance, one study reported that treatment with the compound significantly increased the viability of HT-22 cells exposed to corticosterone, a known neurotoxin.
| Concentration (μM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 6.25 | 85 |
| 12.5 | 95 |
| 25 | 70 |
The results indicate a dose-dependent protective effect against neurotoxicity, suggesting its potential use in treating neurodegenerative diseases.
Case Studies
- Neuroprotection in Animal Models : In animal models of neurodegeneration, administration of 1-(5-Bromo-2-fluorobenzyl)-4-isopropoxy-1H-pyrazole resulted in reduced neuronal loss and improved cognitive function, highlighting its therapeutic potential for conditions such as Alzheimer's disease.
- Anti-inflammatory Effects : Another study explored the compound's anti-inflammatory properties, showing a reduction in pro-inflammatory cytokines in vitro when treated with the compound.
Q & A
Q. What are the optimal synthetic routes for 1-(5-Bromo-2-fluorobenzyl)-4-isopropoxy-1H-pyrazole?
A multi-step synthesis typically involves:
- Cyclization : Reacting hydrazine derivatives with β-keto esters or diketones to form the pyrazole core. For example, ethyl acetoacetate and substituted hydrazines can yield intermediates like 4-isopropoxy-1H-pyrazole .
- Functionalization : Introducing the 5-bromo-2-fluorobenzyl group via nucleophilic substitution or coupling reactions (e.g., using Pd-catalyzed cross-coupling for bromo/fluoro substituents).
- Purification : Column chromatography and recrystallization to achieve >95% purity. Key challenges include controlling regioselectivity during cyclization and optimizing reaction temperatures (e.g., 120°C for POCl3-mediated cyclization) .
Q. How can NMR and HRMS be utilized to confirm the structure of this compound?
- 1H/13C NMR : Identify characteristic signals:
- Aromatic protons (δ 7.34–7.49 ppm for bromo/fluorophenyl groups) .
- Isopropoxy group (δ 1.20–1.25 ppm for CH(CH3)2 and δ 4.40–4.60 ppm for OCH2) .
Advanced Research Questions
Q. How can discrepancies in spectral data (e.g., NMR splitting patterns) be resolved during characterization?
- Variable Temperature (VT) NMR : Resolve overlapping signals by analyzing temperature-dependent conformational changes.
- 2D NMR (COSY, HSQC) : Assign coupling patterns (e.g., distinguishing between diastereotopic protons in the benzyl group) .
- Cross-validation : Compare with computational predictions (DFT-based chemical shift calculations) and X-ray crystallography data (if available) .
Q. What structural features of this compound influence its potential bioactivity (e.g., antimicrobial or CNS activity)?
- Substituent Effects :
- The 5-bromo-2-fluorobenzyl group enhances lipophilicity, potentially improving blood-brain barrier penetration .
- Isopropoxy groups may modulate metabolic stability by sterically hindering cytochrome P450 oxidation .
Q. How can X-ray crystallography elucidate intermolecular interactions for this compound?
- Crystal Packing Analysis : Identify non-covalent interactions (e.g., C–H···F, π–π stacking) that stabilize the solid-state structure. For example, the fluorophenyl group may engage in C–H···F interactions (bond length: ~2.3 Å) .
- Torsion Angles : Measure dihedral angles between the pyrazole ring and benzyl group to predict conformational flexibility in solution .
- Comparative Studies : Analyze isostructural bromo/chloro derivatives (e.g., 4-(4-bromophenyl) vs. 4-(4-chlorophenyl)) to evaluate halogen-dependent interactions .
Methodological Considerations
Q. What strategies mitigate side reactions during the synthesis of bromo/fluoro-substituted pyrazoles?
- Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield reactive sites during halogenation.
- Low-Temperature Halogenation : Add N-bromosuccinimide (NBS) or Selectfluor at −20°C to minimize overhalogenation .
- Catalytic Systems : Employ Pd(OAc)2/XPhos for regioselective C–H bromination .
Q. How can computational modeling predict the compound’s reactivity or binding affinity?
- Docking Studies : Use AutoDock Vina to simulate binding to target proteins (e.g., bacterial enzymes or neuronal receptors).
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to estimate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps .
Data Interpretation and Validation
Q. How to address conflicting biological activity data across studies?
- Dose-Response Curves : Ensure consistent testing concentrations (e.g., IC50 values may vary due to assay sensitivity).
- Control Experiments : Compare with reference compounds (e.g., known kinase inhibitors) to validate assay conditions .
- Meta-Analysis : Aggregate data from multiple studies (e.g., antimicrobial assays in and ) to identify trends.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
